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Cat. No.: B051647

Introduction

Halogenated benzoic acid derivatives are crucial building blocks in the synthesis of a wide
range of agrochemicals, including herbicides, fungicides, and insecticides. Their unique
chemical properties, imparted by the presence of halogen substituents, allow for diverse
chemical modifications and play a significant role in the biological activity of the final products.
This document provides a detailed overview of the application of a specific halogenated
benzoic acid derivative, 2-amino-5-chloro-3-methylbenzoic acid, in the synthesis of the
commercially significant insecticide, chlorantraniliprole.

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1]
It is highly effective against a variety of chewing pests, particularly Lepidoptera, and some
species of Coleoptera, Diptera, and Hemiptera.[1] Its mode of action involves the activation of
insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which
causes muscle paralysis and ultimately, the death of the insect.[1] This targeted mode of action
makes it selective and relatively safe for non-target organisms.[1]

The synthesis of chlorantraniliprole is a multi-step process that prominently features the
coupling of two key intermediates: 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-
chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1][2][3] This application note will detail the
synthesis of these intermediates and their final condensation to form chlorantraniliprole,
providing comprehensive experimental protocols and quantitative data.
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Data Presentation

Table 1. Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
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Table 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
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Table 3: Synthesis of Chlorantraniliprole
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Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
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This protocol describes a common method for the synthesis of the key benzoic acid
intermediate.

Step 1: Nitration of m-Toluic Acid[4]

In a reaction vessel, cool fuming nitric acid to a temperature between -30 and 0°C.

Slowly add m-Toluic acid to the cooled nitric acid while maintaining the temperature.

Stir the reaction mixture for 1-10 hours at the same temperature.

Pour the reaction mixture into ice water to precipitate the product.

Filter the solid, wash with water, and dry to obtain 3-methyl-2-nitrobenzoic acid.

The crude product can be purified by crystallization from an alcoholic solvent.[4]
Step 2: Hydrogenation of 3-methyl-2-nitrobenzoic acid[4]

« In a hydrogenation reactor, dissolve 3-methyl-2-nitrobenzoic acid in a suitable alcoholic
solvent.

e Add a hydrogenation catalyst (e.g., Raney nickel or Pd/C).
e Pressurize the reactor with hydrogen gas.

 Stir the mixture at room temperature until the reaction is complete (monitored by TLC or
HPLC).

« Filter off the catalyst and concentrate the solvent to obtain 2-amino-3-methylbenzoic acid.
Step 3: Chlorination of 2-amino-3-methylbenzoic acid[5][6]

e Suspend 8 g (53 mmol) of 2-amino-3-methylbenzoic acid in 40 g of 1,2-dichloroethane in a
reaction flask.[6]

e Heat the mixture to 50°C with stirring.[5][6]
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» Slowly bubble 4.5 g (63.4 mmol) of chlorine gas through the solution over a period of 3
hours.[5]

e Monitor the reaction progress by TLC.

e Upon completion, cool the reaction mixture and filter the precipitated solid.

e Wash the solid with a small amount of cold ethanol and dry to yield 2-amino-5-chloro-3-
methylbenzoic acid.[5]

Protocol 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol outlines a common route for the synthesis of the pyrazole carboxylic acid
intermediate.[2]

Step 1: Hydrazinolysis of 2,3-dichloropyridine[2]

In a round-bottom flask, dissolve 2,3-dichloropyridine in ethanol.

Add hydrazine hydrate to the solution.

Reflux the mixture until the starting material is consumed (monitored by TLC).

Cool the reaction mixture and remove the solvent under reduced pressure to obtain (3-
chloropyridin-2-yl)-hydrazine.

Step 2: Cyclization with Diethyl Maleate[2]

To a solution of sodium ethoxide in ethanol, add the (3-chloropyridin-2-yl)-hydrazine obtained
in the previous step.

e Add diethyl maleate dropwise to the mixture.

« Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

o Neutralize the reaction mixture and extract the product with a suitable organic solvent.

» Purify the crude product to obtain the pyrazolidinone intermediate.
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Step 3: Bromination[2]

Dissolve the pyrazolidinone intermediate in acetonitrile.
Add a brominating agent, such as phosphorus oxybromide (POBrs), to the solution.
Heat the reaction mixture as required to effect bromination.

After the reaction is complete, carefully quench the reaction and isolate the brominated
product.

Step 4: Oxidation[2]

Dissolve the brominated pyrazoline intermediate in a suitable solvent like acetonitrile.
Add an oxidizing agent, such as potassium persulfate (K2S20s), to the solution.

Stir the reaction at an appropriate temperature until the pyrazoline is oxidized to the
corresponding pyrazole.

Isolate and purify the ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.

Step 5: Hydrolysis[2][7]

Dissolve the ethyl ester from the previous step in a mixture of methanol and water.[7]
Add a solution of sodium hydroxide and stir the mixture at 20°C for 8 hours.[8]

After the hydrolysis is complete, cool the mixture in an ice bath and acidify to pH 2 with
hydrochloric acid to precipitate the carboxylic acid.[2][7]

Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-
pyrazole-5-carboxylic acid.[7]

The product can be further purified by recrystallization from isopropanol.[7]

Protocol 3: Synthesis of Chlorantraniliprole

This protocol describes the final coupling step to produce chlorantraniliprole.
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Method A: Direct Amide Coupling[9]

e In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.

e Add a base, such as 3-methylpyridine, to the mixture.
o Cool the reaction mixture to approximately -5°C in an ice-salt bath.

e Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the
temperature between -5 and 0°C.

 After the addition is complete, stir the mixture at this temperature for about 15 minutes.
» Allow the reaction to warm to room temperature and stir until completion.

o Work-up the reaction by adding water and filtering the precipitated solid.

e Wash the solid with agueous acetonitrile and then with acetonitrile.

e Dry the solid under vacuum to obtain chlorantraniliprole.

Method B: Via Benzoxazinone Intermediate[2]

o Formation of the Benzoxazinone: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-
carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating
agent like methanesulfonyl chloride and a base in acetonitrile.[2] The intermediate, 2-[3-
bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one,
will precipitate.

e Ring-opening: Suspend the isolated benzoxazinone intermediate in a solvent like
acetonitrile. Add a 40% aqueous solution of methylamine dropwise while maintaining the
temperature between 25-35°C. Stir until the reaction is complete, then isolate the crude
chlorantraniliprole by filtration. The crude product can be purified by recrystallization.[6]
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Caption: Synthesis of Chlorantraniliprole from key intermediates.
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Caption: Experimental workflow for the synthesis of Chlorantraniliprole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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